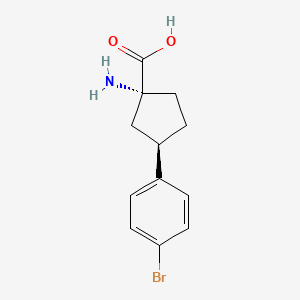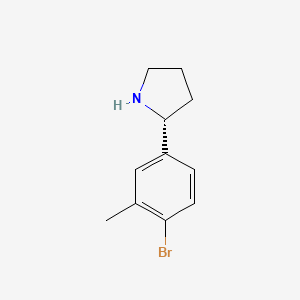![molecular formula C8H11ClN4 B15237392 6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hcl](/img/structure/B15237392.png)
6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hydrochloride is a chemical compound with the molecular formula C8H11ClN4. It is a derivative of benzoimidazole, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hydrochloride typically involves the following steps:
Formation of the benzoimidazole core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the hydrazinyl group: This step involves the reaction of the benzoimidazole derivative with hydrazine or its derivatives under controlled conditions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.
Condensation: It can undergo condensation reactions with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, in the presence of a base.
Condensation: Aldehydes or ketones, often in the presence of an acid or base catalyst.
Major Products
Oxidation: Oxidized derivatives of the benzoimidazole ring.
Reduction: Reduced forms of the hydrazinyl group.
Substitution: Substituted benzoimidazole derivatives.
Condensation: Hydrazone derivatives.
Scientific Research Applications
6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly as inhibitors of enzymes or receptors involved in disease pathways.
Biological Studies: This compound can be used as a probe to study biological processes and interactions at the molecular level.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the benzoimidazole core can interact with aromatic residues through π-π stacking interactions, stabilizing the compound within the binding site .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-benzo[D]imidazole: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
6-Hydrazinyl-1H-benzo[D]imidazole: Similar structure but without the methyl group, which can affect its chemical properties and reactivity.
2-Methyl-1H-benzo[D]imidazole-6-carboxylic acid: Contains a carboxylic acid group instead of the hydrazinyl group, leading to different reactivity and applications
Uniqueness
6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hydrochloride is unique due to the presence of both the hydrazinyl and methyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H11ClN4 |
|---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
(2-methyl-3H-benzimidazol-5-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C8H10N4.ClH/c1-5-10-7-3-2-6(12-9)4-8(7)11-5;/h2-4,12H,9H2,1H3,(H,10,11);1H |
InChI Key |
GRNOXBUJETUSFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15237311.png)



![[(3Z)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminobenzoate](/img/structure/B15237353.png)


![(E)-(ethylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate)](/img/structure/B15237374.png)


![((2R,3R,4S,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15237387.png)

![5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15237405.png)

